molecular formula C15H26N2O4 B7921444 {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7921444
M. Wt: 298.38 g/mol
InChI Key: HKGJGVVZDJIIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl-protected cyclopropyl amino group and a pyrrolidinyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps, starting with the protection of the cyclopropyl amino group using tert-butoxycarbonyl chloride. This is followed by the formation of the pyrrolidinyl-acetic acid moiety through a series of reactions, including nucleophilic substitution and esterification. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as dichloromethane and reagents like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

{2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetic acid moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of cyclopropyl and pyrrolidinyl groups on biological activity. It may serve as a model compound for the development of new drugs or bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new products with desired properties.

Mechanism of Action

The mechanism of action of {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl and pyrrolidinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    {2-[(tert-Butoxycarbonyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Lacks the cyclopropyl group, which may result in different biological activity.

    {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

The uniqueness of {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid lies in its combination of cyclopropyl and pyrrolidinyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)9-12-5-4-8-16(12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGJGVVZDJIIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCN1CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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